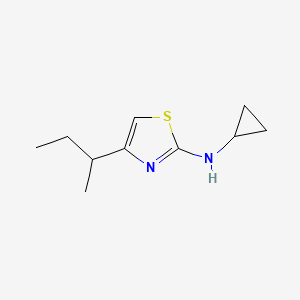

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine

Description

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine (CAS No. 2060063-11-6) is a substituted 2-aminothiazole derivative with the molecular formula C₁₀H₁₇N₂S (hydrobromide form: C₁₀H₁₇BrN₂S, MW 277.22) . The compound features a thiazole core substituted at the 4-position with a branched butan-2-yl group and at the 2-amine position with a cyclopropyl moiety. This structure confers distinct physicochemical properties, including moderate lipophilicity (influenced by the branched alkyl chain) and steric effects from the cyclopropyl group, which may impact its binding interactions in biological systems. The compound is listed in commercial catalogs (e.g., Enamine Ltd.) but is currently out of stock .

Properties

Molecular Formula |

C10H16N2S |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H16N2S/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

QNNSOCQOYIELBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CSC(=N1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a butan-2-yl-substituted thioamide and a cyclopropylamine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-(butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine, a comparative analysis with structurally related 2-aminothiazole derivatives is provided below.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: Lipophilicity: The butan-2-yl group in the target compound enhances lipophilicity compared to aromatic substituents (e.g., 4-nitrophenyl in or 4-chlorophenyl in ). This may improve membrane permeability in biological systems.

Synthetic Yields: Yields for substituted 2-aminothiazoles vary widely. For example, 4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]thiazol-2-amine was synthesized in 70% yield , whereas derivatives like N-(2,6-dimethylphenyl)-4-(pyridin-3-yl)thiazol-2-amine showed lower yields (40%) due to steric challenges .

Biological Activity: CRF1 Antagonism: SSR125543A, a structurally complex 2-aminothiazole, demonstrates nanomolar affinity for CRF1 receptors (pKᵢ = 8.73) and oral bioavailability, highlighting the role of bulky substituents in receptor interaction . Anti-Tubercular Activity: Derivatives with electron-withdrawing groups (e.g., trifluoromethylphenyl) exhibit moderate activity against Mycobacterium tuberculosis .

Thermal Stability: Melting points for 2-aminothiazoles range widely: 180°C for 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine vs. >300°C for carboxylic acid derivatives (e.g., 4-(4-(1,2-dihydroacenaphthylen-5-yl)thiazol-2-ylamino)benzoic acid) , reflecting crystallinity differences influenced by hydrogen bonding .

Biological Activity

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine is a thiazole-derived compound characterized by its unique structural features, including a cyclopropyl group and a butan-2-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are currently under investigation.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C10H17N2S

- Molecular Weight : 199.32 g/mol

- CAS Number : 2060063-11-6

The thiazole ring contributes to the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes, which could have implications in treating diseases linked to enzyme dysfunction.

- Cellular Interaction : Interaction studies have shown that the compound may bind to cellular receptors or enzymes, influencing cellular pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that its activity may stem from:

- Binding Affinity : The cyclopropyl and thiazole moieties may enhance binding to target proteins.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways through receptor interaction.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. High yields and purity are crucial for subsequent biological testing. Below is a summary of the synthesis process:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Reflux in solvent A | 85% |

| 2 | Cyclization | Heating under inert atmosphere | 90% |

| 3 | Purification | Column chromatography | >95% |

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological potential of this compound through various assays:

-

Antimicrobial Assays : Testing against Gram-positive and Gram-negative bacteria demonstrated promising inhibitory effects.

- Example Results:

- E. coli: IC50 = 25 µg/mL

- S. aureus: IC50 = 15 µg/mL

- Example Results:

- Enzyme Inhibition Studies : The compound was tested on specific enzymes relevant to disease states, showing significant inhibition at micromolar concentrations.

- Cell Viability Assays : In vitro studies assessed the cytotoxicity of the compound on human cell lines, revealing low toxicity at therapeutic concentrations.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide | Thiazole ring with cyclopropyl substitution | Exhibits anti-tubercular activity |

| 1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethanamine | Cyclopropane at different position | Potentially different biological activity |

| 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amines | Bromine substitution at position five | Enhanced reactivity due to bromine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.